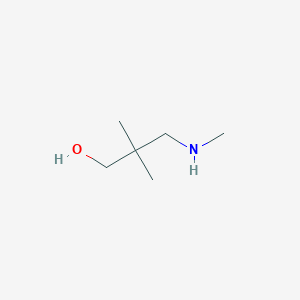

2,2-Dimethyl-3-(methylamino)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl-3-(methylamino)propan-1-ol is a useful research compound. Its molecular formula is C6H15NO and its molecular weight is 117.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Applications in Alzheimer's Disease Research

One significant application of related compounds to 2,2-Dimethyl-3-(methylamino)propan-1-ol is in the field of Alzheimer's disease research. For instance, amyloid imaging ligands used to measure amyloid in the brain of patients with Alzheimer's disease include compounds with structures akin to the one . These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have shown promise in differentiating between Alzheimer's disease patients and healthy controls through PET imaging. These studies have paved the way for early detection and evaluation of new anti-amyloid therapies in Alzheimer's disease (Nordberg, 2007; Nordberg, 2007).

Volatomics in Disease Diagnosis

In the domain of non-invasive diagnostics, the exploration of volatile organic compounds (VOCs) produced by the human metabolism, inflammation, and gut microbiota has highlighted the potential of compounds like this compound. Specific VOCs have been identified as biomarkers for diagnosing and monitoring diseases such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), showcasing a promising avenue for personalized medicine through non-invasive breath and fecal biomarkers (Van Malderen et al., 2020).

Influence on Food Flavor

Research into branched chain aldehydes, closely related to the structure of this compound, has shown their significant impact on the flavor of various food products. These compounds, produced and degraded from amino acids, play a critical role in defining the distinctive aromas of both fermented and non-fermented food items, underscoring the importance of understanding their formation and degradation pathways for flavor enhancement in the food industry (Smit et al., 2009).

Environmental Toxicology and Health Effects

The environmental toxicology of compounds structurally similar to this compound, such as dimethyl sulfoxide (DMSO), has been extensively reviewed. These studies provide valuable insights into the biological consequences of exposure to such compounds, informing both their commercial usage and the necessary safety precautions to mitigate potential health risks (Kennedy, 2001).

Advanced Material Applications

Furthermore, the use of dimethyl ether (DME), a compound related to this compound in structure and reactivity, as an alternative fuel in compression ignition engines highlights the broader applicability of such compounds in sustainable energy solutions. This research points to DME's potential for reducing emissions and improving energy security, marking a significant step forward in the development of environmentally friendly fuel alternatives (Park & Lee, 2014).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is an alkanolamine , a class of compounds that often interact with biological systems by acting as weak bases, capable of forming salts with acids, and participating in hydrogen bonding .

Mode of Action

As an alkanolamine, it may interact with its targets through processes such as hydrogen bonding or salt formation

Biochemical Pathways

Alkanolamines can participate in a variety of biochemical reactions due to their ability to act as weak bases

Result of Action

As an alkanolamine, it has been used to redisperse compacted solids, such as antiperspirant materials , suggesting it may have a role in modifying physical properties at the molecular level.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-(methylamino)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-8)4-7-3/h7-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCHIQJONBEULF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560100 |

Source

|

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16047-86-2 |

Source

|

| Record name | 2,2-Dimethyl-3-(methylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyl-3-(methylamino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)